N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Fragment-based drug discovery Lead optimization Physicochemical properties

Fragment-based screening programs often struggle to source the exact 4-fluorobenzyl-substituted triazolo[4,3-b]pyridazine scaffold with reproducible purity. This compound solves that gap: • Validated Pim-1/c-Met pharmacophore - related 6-amino substituted analogs achieve Ki=210 nM (Pim-1) and dual IC50=0.163/0.283 μM (c-Met/Pim-1) • MW 243.24, logP ~1.5-2.5, HBD/HBA=1/5 - ideal fragment metrics for structure-based lead optimization • Unsubstituted 3-position enables Pd-catalyzed cross-coupling or click chemistry for rapid SAR library expansion Supplied with ≥95% purity; custom synthesis lead time 2-4 weeks.

Molecular Formula C12H10FN5
Molecular Weight 243.24 g/mol
Cat. No. B12191599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC12H10FN5
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NN3C=NN=C3C=C2)F
InChIInChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17)
InChIKeyVCUQAHWCXDTNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Overview


N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C12H10FN5, MW 243.24 g/mol) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged scaffold in medicinal chemistry [1]. This scaffold has been validated as a core structure for potent, selective inhibitors of Pim-1 kinase [2] and c-Met kinase [3], as well as micromolar BRD4 bromodomain inhibitors [4]. The compound features a 4-fluorobenzyl substituent at the 6-amino position, a distinct modification that influences lipophilicity and target-binding interactions compared to unsubstituted or 3-aryl analogs.

Specificity of 4-Fluorobenzyl Substitution


The [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibits highly position-dependent activity; substitution at the 6-amino position with a 4-fluorobenzyl group creates a distinct pharmacophore that cannot be replicated by simple 3-aryl or 6-unsubstituted analogs. In the Pim-1 inhibitor series, the nature of the 6-amino substituent critically determines potency and selectivity, with N-cyclopropyl-3-(4-fluorophenyl) analogs achieving a Ki of 210 nM for Pim-1 [1]. Similarly, in dual c-Met/Pim-1 inhibitors, specific 6-position modifications led to IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) for the optimized compound 4g [2]. Generic substitution with unsubstituted, 3-methyl, or 3-ethyl analogs fails to capture the unique lipophilic and electronic profile conferred by the 4-fluorobenzyl group, which enhances metabolic stability and target engagement [3].

Quantitative Differentiation vs. Closest Analogs


Fragment-Based Drug Design: MW Advantage

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 243.24 g/mol) is significantly lighter than its 3-methyl analog (N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, MW 257.27 g/mol) and 3-ethyl analog (MW 271.29 g/mol) . This lower molecular weight provides a better starting point for fragment-based drug design and leaves more room for additional functional groups before exceeding Lipinski's Rule of 5 thresholds. The unsubstituted 3-position also offers a synthetic handle for late-stage diversification, a feature absent in the 3-alkyl analogs.

Fragment-based drug discovery Lead optimization Physicochemical properties

Lipophilicity and Membrane Permeability

The parent scaffold [1,2,4]triazolo[4,3-b]pyridazin-6-amine has a computed logP of -1.36, indicating high hydrophilicity and poor passive membrane permeability . Introduction of the 4-fluorobenzyl group at the 6-amino position is predicted to increase logP to approximately 1.5–2.5 based on the contribution of the benzyl fragment (+2.86 log units) minus hydrogen-bonding effects of the amino linker. This places the target compound in a favorable lipophilicity range for cell-based assays and CNS target engagement, a critical advantage for kinase and epigenetic probe development and a clear distinction from the parent scaffold.

ADME optimization Lipophilicity Blood-brain barrier penetration

Pim-1 Kinase Inhibition Potential

The triazolo[4,3-b]pyridazine scaffold is a validated Pim-1 kinase inhibitor pharmacophore. The close analog N-cyclopropyl-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibits a Ki of 210 nM against Pim-1 kinase in a [32P] incorporation assay [1]. The 4-fluorobenzyl group in the target compound replaces the cyclopropyl-amine moiety, offering a distinct binding mode that can be exploited for selectivity optimization. In the dual c-Met/Pim-1 series, optimized triazolo[4,3-b]pyridazine derivatives achieved IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) [2]. These data establish the class's kinase inhibition potential and highlight the target compound as a distinct starting scaffold for Pim-1 or c-Met probe development.

Kinase inhibition Pim-1 oncology target ATP-competitive inhibitor

BRD4 Bromodomain Ligand Efficiency

[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been crystallographically validated as BRD4 bromodomain inhibitors with micromolar IC50 values, confirmed by co-crystal structures with BD1 at resolutions of 1.4–1.5 Å [1]. The target compound, with its lower molecular weight (243.24 g/mol) compared to the reported BRD4 inhibitors in this series (e.g., N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, MW 398.4 g/mol), offers superior ligand efficiency (LE) potential. A hypothetical IC50 of 10 μM for the target compound would correspond to LE ≈ 0.38 kcal/mol per heavy atom, compared to LE ≈ 0.25 for the heavier indole derivative assuming a similar IC50.

Epigenetics BRD4 bromodomain BET inhibitor scaffold

Adenosine Receptor Selectivity: 4-Fluorobenzyl

In the 1,2,3-triazolo[4,5-d]pyridazine series, compounds bearing 4-fluorobenzyl substituents at the N-1 position demonstrated distinct adenosine A1 vs. A2A receptor affinity profiles compared to 2-fluorobenzyl, 2-thiophenemethyl, and 4-chlorobenzyl analogs. The 2-fluorobenzyl and 2-thiophenemethyl derivatives were the most active in the series, while the 4-fluorobenzyl analog showed a different selectivity profile, indicating that the position of the fluorine atom on the benzyl group critically modulates receptor binding [1]. This precedent underscores the unique pharmacological fingerprint of the 4-fluorobenzyl group compared to other benzyl substituents.

GPCR modulation Adenosine A1/A2A receptors CNS drug discovery

Solubility and Hydrogen-Bond Profile

The target compound (C12H10FN5) possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA), resulting in a HBD/HBA ratio of 0.2 and a polar surface area (PSA) estimated at ~65–75 Ų [1]. In contrast, 3-aryl analogs such as 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (logP = 1.37, PSA ≈ 64 Ų) exhibit reduced aqueous solubility due to the planar, lipophilic 3-phenyl substituent [2]. The target compound's 4-fluorobenzyl group, attached via a flexible methylene linker, can adopt conformations that expose the polar triazolopyridazine core to solvent, potentially enhancing aqueous solubility compared to rigid 3-aryl analogs.

Solubility optimization Hydrogen bonding Crystal engineering

Optimal Deployment Scenarios


Kinase Fragment-Based Lead Generation

The compound's low MW (243.24 g/mol) and the validated triazolo[4,3-b]pyridazine kinase pharmacophore make it an ideal fragment for structure-based design of Pim-1 or c-Met inhibitors. It can serve as a starting fragment for growing into the ATP-binding pocket, with the 4-fluorobenzyl group providing initial lipophilic contacts. The unsubstituted 3-position allows for iterative SAR exploration, leveraging the established inhibitory activity of related analogs (Pim-1 Ki = 210 nM for N-cyclopropyl-3-(4-fluorophenyl) analog [1]; dual c-Met/Pim-1 IC50 = 0.163/0.283 μM for compound 4g [2]).

BRD4 Bromodomain Probe Development

The compound's predicted ligand efficiency (LE > 0.35 for IC50 < 10 μM) positions it as a high-quality starting scaffold for BRD4 bromodomain inhibitor optimization. Co-crystal structures of related triazolo[4,3-b]pyridazine derivatives with BRD4 BD1 at high resolution (1.4–1.5 Å) provide a structural basis for rational design [1]. The 4-fluorobenzyl group can be exploited for halogen-bonding interactions with the Kac binding pocket, while the 3-position remains available for modification to enhance BD1/BD2 selectivity.

Adenosine Receptor Selectivity Screening

The distinct selectivity profile of the 4-fluorobenzyl group compared to 2-fluorobenzyl and 2-thiophenemethyl analogs, as demonstrated in the 1,2,3-triazolo[4,5-d]pyridazine adenosine receptor series [1], supports the compound's use in selectivity screening panels. It can serve as a reference compound for establishing structure-selectivity relationships at A1 and A2A adenosine receptors, with potential applications in CNS drug discovery.

Late-Stage Diversification at 3-Position

The unsubstituted 3-position of the triazole ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, or click chemistry. This enables rapid library synthesis for SAR exploration across multiple target classes (kinases, bromodomains, GPCRs), leveraging the compound's favorable physicochemical profile (MW 243.24, logP ~1.5–2.5, HBD/HBA = 1/5) as a common starting point.

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